3-Methyl-3-(propan-2-yl)cyclopentan-1-one
Description
Properties
IUPAC Name |
3-methyl-3-propan-2-ylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)9(3)5-4-8(10)6-9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSDYUUEJAIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Cyclopentanone
Method Overview:
A common synthetic route to 3-Methyl-3-(propan-2-yl)cyclopentan-1-one involves the alkylation of cyclopentanone with isopropyl bromide. This reaction is typically conducted in the presence of a strong base, which deprotonates the cyclopentanone to form an enolate intermediate that then undergoes nucleophilic substitution with the alkyl halide.
| Parameter | Details |
|---|---|
| Starting Materials | Cyclopentanone, Isopropyl bromide |
| Base | Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) |
| Solvent | Aprotic solvents such as Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF) |
| Temperature | Reflux conditions (typically 60-80°C depending on solvent) |
| Reaction Time | Several hours (varies with scale and conditions) |
- Formation of cyclopentanone enolate anion by strong base.
- Nucleophilic attack on isopropyl bromide leading to alkylation at the 3-position.
- Workup and purification by distillation or crystallization.
- Use of continuous flow reactors to optimize reaction parameters, improve yield, and facilitate scale-up.
- Inclusion of distillation and crystallization steps for product purification.
- Potential use of catalysts and advanced separation techniques to enhance efficiency and selectivity.
Continuous Flow Synthesis via Aldol Condensation and Hydrogenation (Related Cyclopentenone Derivatives)
While direct preparation methods for this compound are limited in literature, related cyclopentenone derivatives such as 3-methyl-2-cyclopenten-1-one have been synthesized through sustainable continuous flow processes. These methods provide insights into advanced synthetic strategies that could be adapted or inspire routes for the target compound.
| Step | Description |
|---|---|
| Aldol Condensation | Base-catalyzed intramolecular aldol condensation of 2,5-hexanedione to form 3-methyl-2-cyclopenten-1-one |
| Chemoselective Hydrogenation | Reduction of ketone to alcohol using Ru-based catalysts with high chemoselectivity (e.g., RuCl2(PPh3)3 with amine base) |
| Dehydration | Catalytic dehydration over AlPO4/MgSO4 at moderate temperatures (70°C) under reduced pressure |
- Coiled tube type reactor with two plunger pumps feeding aqueous 2,5-hexanedione and sodium hydroxide solutions.
- Reactor temperature controlled at 120-130°C in an oil bath.
- Reaction mixture cooled immediately post-reaction to prevent decomposition.
- Yield of 3-methyl-2-cyclopenten-1-one reaches 70-75%.
- Process reduces environmental pollution and energy consumption by using water as solvent and operating at low temperatures.
- Continuous reaction technology allows fine control of molar ratios, flow rates, and residence time to optimize selectivity.
While this method specifically targets 3-methyl-2-cyclopenten-1-one, the approach demonstrates the utility of continuous flow and catalytic hydrogenation techniques that could be adapted to synthesize related cyclopentanone derivatives.
Catalytic and Carrier-Supported Synthetic Methods
Chinese patent CN103086858A discloses synthetic methods for methylcyclopentanone derivatives that may be relevant for preparing this compound or its analogs.
| Aspect | Description |
|---|---|
| Catalysts | Use of noble metal catalysts such as palladium, platinum, or ruthenium supported on carriers like silicon dioxide or alumina. |
| Reaction Medium | Organic solvents or aqueous-organic biphasic systems. |
| Reaction Parameters | Controlled temperature, stirring, and reaction time to optimize conversion and selectivity. |
| Purification | Extraction, filtration, and distillation to isolate the target ketone. |
- Enhanced selectivity and yield through catalyst choice and loading methods.
- Potential for scale-up in industrial settings due to catalyst reusability and process control.
- Use of analytical methods such as gas chromatography-mass spectrometry (GC-MS) for monitoring reaction progress and product purity.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Alkylation of Cyclopentanone | Strong base, alkyl halide, aprotic solvent, reflux | Simple, direct synthesis, scalable | Requires strong base, side reactions possible |
| Continuous Flow Aldol Condensation & Hydrogenation (related cyclopentenone) | Continuous flow, aqueous base, Ru catalyst, dehydration | High selectivity, sustainable, energy efficient | Specific to cyclopentenone, complex setup |
| Catalytic Carrier-Supported Synthesis | Noble metal catalysts, controlled conditions | High selectivity, catalyst reuse, industrially viable | Catalyst cost, requires optimization |
Research Findings and Notes
- The alkylation method remains the most straightforward and widely used approach for synthesizing this compound, especially at laboratory scale.
- Continuous flow techniques, although demonstrated for related compounds, represent a promising direction for greener and more efficient synthesis, potentially adaptable for this compound.
- Catalyst-supported methods offer industrial advantages in terms of yield and selectivity but require careful catalyst choice and process optimization.
- Analytical monitoring using GC-MS and other chromatographic techniques is critical for ensuring product purity and optimizing reaction parameters.
- Environmental considerations favor aqueous and low-temperature processes, as seen in the continuous flow method for related compounds.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(propan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Compounds with different functional groups replacing the isopropyl or methyl groups.
Scientific Research Applications
Synthetic Chemistry
1.1 Building Block for Organic Synthesis
3-Methyl-3-(propan-2-yl)cyclopentan-1-one serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it useful in creating more complex molecules. For instance, it can undergo reactions such as:
- Aldol Condensation : This reaction can lead to the formation of larger carbon frameworks, which are essential in the synthesis of pharmaceuticals and agrochemicals.
- Electrophilic Aromatic Substitution : The compound can be utilized to introduce substituents onto aromatic rings, expanding its utility in synthesizing aromatic compounds.
1.2 Applications in Material Science
In material science, this compound is being investigated for its properties as a potential plasticizer or additive in polymers. Its ability to modify the physical properties of polymers could lead to advancements in creating more flexible and durable materials.
Flavor and Fragrance Industry
2.1 Flavoring Agent
Due to its pleasant odor profile, this compound is explored as a flavoring agent in food products. Its sweet and creamy notes make it suitable for:
- Beverages : Enhancing flavors in soft drinks and alcoholic beverages.
- Confectionery : Used in candies and baked goods to impart sweetness.
2.2 Fragrance Component
The compound is also utilized in the fragrance industry. It can be found in perfumes and scented products where it adds depth and complexity to the fragrance profile. Its stability under various conditions makes it an attractive choice for formulations that require long-lasting scents.
Therapeutic Potential
Recent studies have begun to explore the therapeutic applications of this compound:
- Antioxidant Properties : Preliminary research suggests that this compound may exhibit antioxidant activity, potentially offering protective effects against oxidative stress.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with potential implications for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methyl-3-(propan-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents: Phenyl and indole groups enhance resonance stabilization and biological activity, whereas aliphatic groups (e.g., isopropyl) favor volatility and solubility in nonpolar solvents.
Key Observations :
- Catalyst Efficiency: Palladium and zirconium catalysts are prevalent for cyclopentanone synthesis, but copper-silver systems (e.g., ) achieve higher yields (89%) due to milder conditions.
- Steric Challenges : Bulky substituents (e.g., isopropyl) may reduce yields compared to linear aliphatic chains (e.g., phenylbutyl in ).
Key Observations :
- Biological Relevance : Indole-containing analogs (e.g., ) exhibit antimycobacterial activity, suggesting that the target compound’s isopropyl group could be modified for enhanced bioactivity.
- Industrial Use: Phenyl-substituted cyclopentanones are prioritized in fragrances and pharmaceuticals due to stability and aromaticity .
Biological Activity
3-Methyl-3-(propan-2-yl)cyclopentan-1-one, also known as a ketone compound, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique cyclopentanone structure, which contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a cyclopentanone ring with a methyl and an isopropyl group attached, influencing its chemical behavior and interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, it was found that compounds with similar structural features demonstrated significant inhibition against pathogenic bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro studies revealed that this compound induces apoptosis in human leukemia cells by promoting reactive oxygen species (ROS) production and activating caspase pathways . The IC50 values for cytotoxicity against different cancer cell lines are summarized in the following table:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HePG-2 (Liver Cancer) | 21.19 |
| MCF-7 (Breast Cancer) | 30.91 |
| PC3 (Prostate Cancer) | 49.32 |
These findings suggest that this compound has potential as a lead compound for developing anticancer agents.
Neuroprotective Effects
Additionally, this compound has shown promise in neuroprotective applications. Studies indicate that it promotes nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells, suggesting its potential role in treating neurodegenerative diseases . The ability to enhance neuronal growth could be attributed to its structural properties that facilitate receptor interactions.
Study on Anticancer Activity
In a comprehensive study, researchers evaluated the anticancer properties of this compound alongside other derivatives. The results indicated that this compound significantly inhibited cell proliferation in HePG-2 cells at concentrations as low as 21.19 µg/mL, demonstrating its effectiveness as a potential therapeutic agent .
Neuroprotective Mechanism Exploration
Another study focused on the neuroprotective effects of this compound, where it was tested on PC12 cells to assess neurite outgrowth. The results showed that at a concentration of 20 µM, significant neurite outgrowth was observed, indicating its potential utility in neuroregenerative therapies .
Q & A
Basic: What experimental methods are recommended for synthesizing 3-Methyl-3-(propan-2-yl)cyclopentan-1-one, and how can purity be optimized?
Answer:
Synthesis typically involves cyclization of pre-functionalized precursors or ketone alkylation. For example:
- Alkylation of cyclopentanone derivatives with isopropyl halides in the presence of strong bases (e.g., LDA or NaH) in anhydrous THF at −78°C to 25°C .
- Catalytic hydrogenation of unsaturated intermediates (e.g., cyclopentenone derivatives) using Pd/C or Raney Ni under H₂ pressure (1–3 atm) to ensure stereochemical control .
- Purification : Distillation (bp ~139–145°C, based on analogous cyclopentanones) followed by recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed via GC-MS or HPLC with UV detection at 220–250 nm.
Basic: How can the molecular structure of this compound be rigorously characterized?
Answer:
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualization . For accurate bond-length analysis, collect high-resolution data (≤0.8 Å) at low temperature (100 K).
- Spectroscopy :
Advanced: How can computational modeling resolve contradictions between predicted and observed spectroscopic data?
Answer:
- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) and calculate NMR/IR spectra. Discrepancies in chemical shifts >0.5 ppm may indicate conformational flexibility or crystal-packing effects .
- Validation : Cross-reference crystallographic data (e.g., torsion angles from SHELXL ) with computational models. For example, if NMR predicts equatorial isopropyl orientation but X-ray shows axial, investigate solvent effects via MD simulations.
- Error analysis : Quantify RMSD between experimental and theoretical data; values >5% suggest incomplete basis sets or missing solvent corrections .
Advanced: How should researchers address conflicting toxicity profiles reported for structurally similar cyclopentanones?
Answer:
- QRA (Quantitative Risk Assessment) : Apply the IFRA framework :
- Dose-response analysis : Compare NOAEL/LOAEL from in vitro assays (e.g., Ames test, skin sensitization).
- Exposure modeling : Use probabilistic tools (e.g., Monte Carlo simulations) for dermal/occupational exposure scenarios.
- Uncertainty factors : Apply 10× for interspecies variability and 10× for intraspecies differences .
- Contradiction resolution : Replicate studies under standardized OECD guidelines, controlling for impurities (e.g., residual solvents detected via GC ).
Advanced: What strategies optimize enantioselective synthesis of this compound derivatives?
Answer:
- Chiral catalysts : Use Jacobsen’s Co-salen complexes or Sharpless oxazaborolidines for asymmetric alkylation (ee >90%) .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) in transesterification to separate enantiomers .
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection to confirm enantiomeric excess .
Advanced: How can researchers design experiments to probe the compound’s reactivity in complex reaction systems?
Answer:
- Isotopic labeling : Introduce ¹³C at the ketone position to track nucleophilic attack pathways via 2D NMR .
- Kinetic studies : Use stopped-flow UV-Vis to measure rate constants for oxidation (e.g., with mCPBA) or reduction (e.g., NaBH₄).
- Competitive experiments : Compare reactivity with analogs (e.g., 3-Methyl-2-cyclopenten-1-one ) to isolate steric/electronic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
